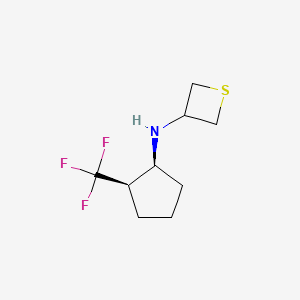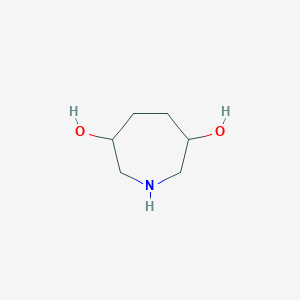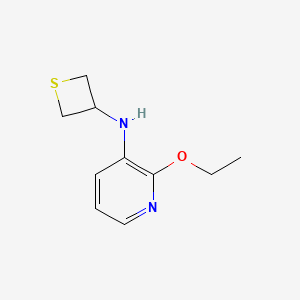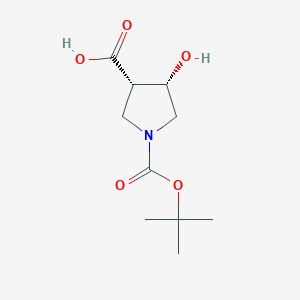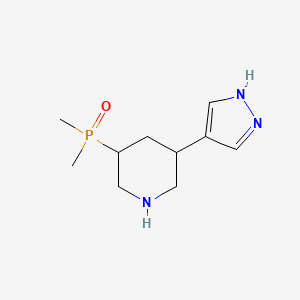
(5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a dimethylphosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the introduction of the dimethylphosphine oxide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphine oxide group.
Reduction: Reduction reactions can modify the pyrazole or piperidine rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the phosphine oxide, while substitution reactions can introduce new functional groups onto the pyrazole or piperidine rings.
Scientific Research Applications
Chemistry
In chemistry, (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure and reactivity may offer new avenues for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials and as a catalyst in chemical manufacturing processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The pyrazole and piperidine rings can interact with enzymes or receptors, while the dimethylphosphine oxide group can participate in redox reactions. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, piperidine derivatives, and phosphine oxides. Examples include:
- (1H-Pyrazol-4-yl)piperidine
- Dimethylphosphine oxide
- Pyrazole-based ligands
Uniqueness
What sets (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide apart is its combination of these three functional groups in a single molecule. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H18N3OP |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
3-dimethylphosphoryl-5-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H18N3OP/c1-15(2,14)10-3-8(4-11-7-10)9-5-12-13-6-9/h5-6,8,10-11H,3-4,7H2,1-2H3,(H,12,13) |
InChI Key |
YKLMLGACEMVYDW-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1CC(CNC1)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


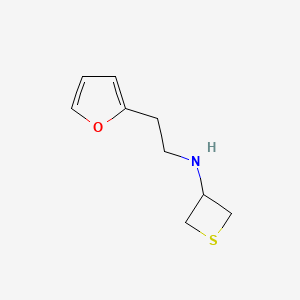

![2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)
![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12987079.png)
![1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12987090.png)
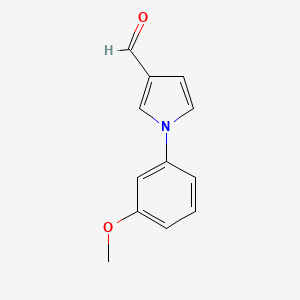
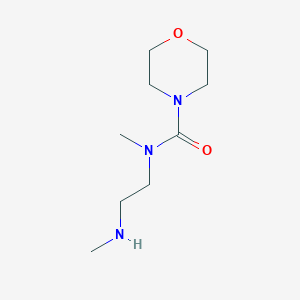
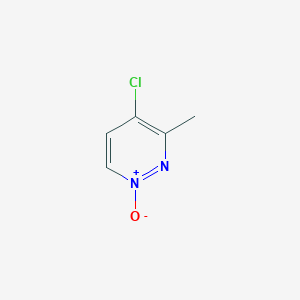

![N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12987137.png)
